9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester
Overview
Description
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol is a triglyceride composed of three fatty acids: oleic acid, palmitic acid, and linoleic acid. This compound is a key structural lipid found in various natural sources, including seed and vegetable oils such as olive, sesame, soybean, canola, corn, and hazelnut . It plays a crucial role in providing nutrients and energy, particularly in breast milk fat, which is essential for infant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol can be synthesized through enzymatic methods using immobilized lipase-catalyzed reactions. The process involves the esterification of glycerol with the respective fatty acids under controlled conditions . The reaction typically takes place in a solvent such as hexane, and the product is purified through various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of triglycerides from natural sources. The oils are subjected to processes such as degumming, neutralization, bleaching, and deodorization to obtain high-purity triglycerides. These processes ensure the removal of impurities and enhance the stability and shelf life of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation, leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: In the presence of water and enzymes such as lipases, the triglyceride can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases at specific pH and temperature conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used in the presence of methanol or ethanol.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Methyl or ethyl esters of fatty acids.
Scientific Research Applications
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: It is used as a standard in lipid analysis and chromatography.
Biology: The compound is studied for its role in cellular metabolism and energy storage.
Medicine: Research focuses on its potential benefits in infant nutrition and its role in breast milk fat.
Industry: It is utilized in the formulation of nutritional supplements, cosmetics, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol involves its metabolism and incorporation into cellular membranes. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The fatty acids serve as energy sources and precursors for the synthesis of other lipids, while glycerol is involved in gluconeogenesis .
Comparison with Similar Compounds
- 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
- 1,3-Dipalmitoyl-2-oleoylglycerol
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- 1,2-Dipalmitoyl-rac-glycerol
Uniqueness: 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct nutritional and functional properties. Its presence in breast milk fat highlights its importance in infant nutrition, providing essential fatty acids for growth and development .
Properties
IUPAC Name |
[2-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTOZAMDIJDRCH-FBSASISJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.